molecular formula C14H18N2O B11879644 N,N-Diethyl-2-imino-4-methyl-2H-1-benzopyran-7-amine CAS No. 114592-85-7

N,N-Diethyl-2-imino-4-methyl-2H-1-benzopyran-7-amine

Cat. No.: B11879644
CAS No.: 114592-85-7
M. Wt: 230.31 g/mol
InChI Key: OFXYARJHMSBHSM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine is a chemical compound with the molecular formula C14H18N2O. It belongs to the class of chromen-2-amines, which are known for their diverse biological activities. This compound is characterized by its chromen backbone, which is a fused ring system containing both benzene and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The starting materials are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-imino-4-methyl-2H-chromen-2-one
  • N,N-Diethyl-2-imino-4-methyl-2H-chromen-4-amine
  • N,N-Diethyl-2-imino-4-methyl-2H-chromen-6-amine

Uniqueness

N,N-Diethyl-2-imino-4-methyl-2H-chromen-7-amine is unique due to its specific substitution pattern on the chromen ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

114592-85-7

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

N,N-diethyl-2-imino-4-methylchromen-7-amine

InChI

InChI=1S/C14H18N2O/c1-4-16(5-2)11-6-7-12-10(3)8-14(15)17-13(12)9-11/h6-9,15H,4-5H2,1-3H3

InChI Key

OFXYARJHMSBHSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=N)O2)C

Origin of Product

United States

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